(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodinated benzyl group, and a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodination of the Benzyl Group: The iodinated benzyl group is introduced through a halogenation reaction using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions to remove the Boc protecting group, typically using acidic conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various benzyl derivatives, while reduction reactions yield the deprotected pyrrolidine compound.
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, including enzyme inhibition and receptor binding. The iodinated benzyl group can also interact with specific proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-bromobenzyl)-pyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)-pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)-pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid lies in its iodinated benzyl group, which imparts distinct reactivity and interaction properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction outcomes.
Properties
IUPAC Name |
4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFAEFOIUNDPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.